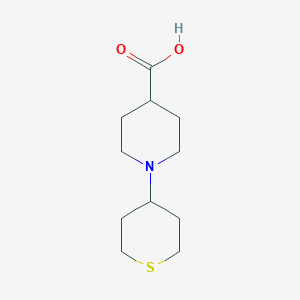

1-(thian-4-yl)piperidine-4-carboxylic acid

説明

Structural Characteristics and Nomenclature

1-(Thian-4-yl)piperidine-4-carboxylic acid (CAS: 1158239-70-3) is a hybrid heterocyclic compound featuring a piperidine ring fused to a thiane (tetrahydrothiopyran) ring system, with a carboxylic acid functional group at the 4-position of the piperidine moiety. Its molecular formula is $$ \text{C}{11}\text{H}{19}\text{NO}_{2}\text{S} $$, and its molecular weight is 229.34 g/mol. The IUPAC name reflects its structural components: a piperidine ring substituted at the 1-position with a thian-4-yl group and at the 4-position with a carboxylic acid.

The compound’s connectivity is defined by the SMILES notation C1CN(CCC1C(=O)O)C2CCSCC2, which illustrates the piperidine ring (six-membered nitrogen-containing ring) linked to the thiane ring (six-membered sulfur-containing ring) via a single bond. The InChIKey RQLJDWXTSKNMSM-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features.

| Property | Value |

|---|---|

| IUPAC Name | 1-(thian-4-yl)piperidine-4-carboxylic acid |

| Molecular Formula | $$ \text{C}{11}\text{H}{19}\text{NO}_{2}\text{S} $$ |

| Molecular Weight | 229.34 g/mol |

| SMILES | C1CN(CCC1C(=O)O)C2CCSCC2 |

| InChIKey | RQLJDWXTSKNMSM-UHFFFAOYSA-N |

The thiane ring introduces sulfur’s electronic effects, which influence the compound’s reactivity and potential interactions with biological targets. The carboxylic acid group enhances solubility and provides a site for further chemical modifications, such as salt formation or esterification.

Historical Development of Piperidine-Thiane Hybrid Compounds

The synthesis of piperidine-thiane hybrids emerged from advancements in heterocyclic chemistry aimed at combining nitrogen- and sulfur-containing scaffolds for pharmaceutical applications. Piperidine, first isolated in 1850, has long been a cornerstone of alkaloid chemistry, while thiane derivatives gained attention for their stability and unique electronic properties. Early work on sulfur-containing heterocycles, such as thiane’s synthesis via sodium sulfide and 1,5-dibromopentane, laid the groundwork for hybrid systems.

The fusion of piperidine and thiane rings represents a strategic effort to merge the pharmacological versatility of piperidine (e.g., enzyme inhibition, receptor modulation) with the metabolic stability imparted by sulfur. For example, the compound’s structural analog, 1-(4-phenylthian-4-yl)piperidine, was recently characterized as part of efforts to develop novel neuroactive agents. Green chemistry approaches, such as catalyst-mediated cyclization, have further enabled efficient synthesis of such hybrids.

Significance in Heterocyclic Chemistry

Piperidine-thiane hybrids occupy a unique niche in heterocyclic chemistry due to their dual heteroatom systems. The piperidine ring contributes basicity and hydrogen-bonding capacity, while the thiane ring’s sulfur atom enhances lipophilicity and oxidative stability. These features make the compound a valuable scaffold for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes.

The carboxylic acid group at the 4-position allows for functional diversification. For instance, ester derivatives like ethyl 4-(3-phenylpropyl)-1-(thian-4-yl)piperidine-4-carboxylate (CAS: 16192231) demonstrate how modifications at this position can alter bioavailability and target selectivity. Additionally, the compound’s rigid bicyclic structure may reduce conformational flexibility, potentially improving binding affinity to biological targets.

Comparative analysis of related hybrids highlights its uniqueness:

特性

IUPAC Name |

1-(thian-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLJDWXTSKNMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Key Intermediates

- Thian derivatives : Commercially available thian or tetrahydrothiophene derivatives serve as the sulfur-containing moiety source.

- Piperidone derivatives : 4-piperidone or substituted piperidones are common precursors for the piperidine ring functionalization.

- Carboxylation agents : Reagents such as cyanide sources or carboxylation catalysts introduce the carboxylic acid group at the 4-position.

General Synthetic Strategy

Functionalization of Piperidine Ring

The piperidine ring is often synthesized or modified starting from 4-piperidone derivatives, which can be converted into 4-carboxylic acid via hydrolysis or cyanide addition followed by hydrolysis.Introduction of the Thian Moiety

The thian-4-yl substituent is introduced at the nitrogen (1-position) of the piperidine ring through nucleophilic substitution or reductive amination involving thian derivatives.Final Carboxylation and Purification

The final step involves ensuring the carboxylic acid functionality is intact and purified, typically by crystallization or extraction.

Detailed Preparation Method from Literature and Patent Analysis

While direct preparation methods for 1-(thian-4-yl)piperidine-4-carboxylic acid are scarce, analogous synthetic procedures for related piperidine-4-carboxylic acid derivatives provide insight.

Research Findings and Optimization

- Base Catalysis : Use of base catalysts during cyanide addition improves reaction rates and selectivity toward the desired nitrile intermediate.

- Temperature Control : Maintaining low temperature (0-15°C) during cyanide addition reduces byproduct formation and degradation.

- Solvent Choice : Methanol and isopropanol are preferred solvents for N-substitution due to their ability to dissolve reactants and moderate reaction rates.

- Purification Techniques : Recrystallization from aqueous or organic solvents ensures high purity; drying under vacuum prevents moisture retention which can affect stability.

Comparative Table of Preparation Conditions

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Cyanide Addition Temp. | 0-15°C | Minimizes side reactions, high selectivity |

| Base Catalyst | NaOH, Na2CO3 | Enhances nucleophilicity, improves yield |

| N-Substitution Solvent | Methanol, Isopropanol | Good solubility, moderate reaction rate |

| Hydrolysis Conditions | Acidic or basic, reflux | Complete conversion of nitrile to acid |

| Purification | Crystallization, filtration | High purity product, removal of impurities |

化学反応の分析

Types of Reactions

1-(thian-4-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.

科学的研究の応用

1-(thian-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

作用機序

The mechanism of action of 1-(thian-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.

類似化合物との比較

Structural Features and Substituent Variations

The table below highlights key structural differences between 1-(thian-4-yl)piperidine-4-carboxylic acid and analogous compounds:

Key Observations :

- Chlorophenoxy and bromobenzyl substituents contribute halogen-mediated steric bulk and lipophilicity, which may influence membrane permeability .

Physicochemical Properties

Comparative data on solubility, hydrogen-bonding capacity, and bioavailability-related parameters:

Key Insights :

- The thian-4-yl analog exhibits moderate solubility (Log S ≈ -2.1) and BBB permeability, balancing hydrophilicity from the carboxylic acid and hydrophobicity from the thiane ring .

- Tosyl-substituted derivatives show poor solubility (Log S = -3.4) due to high TPSA and sulfonyl group polarity .

- Ethoxycarbonyl analogs demonstrate superior BBB penetration, likely due to reduced polarity and smaller TPSA .

生物活性

1-(Thian-4-yl)piperidine-4-carboxylic acid (CAS No. 1158239-70-3) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a thian ring, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(thian-4-yl)piperidine-4-carboxylic acid can be represented as follows:

Key Structural Features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Thian Ring : A five-membered ring containing one sulfur atom, which may influence the compound's reactivity and interaction with biological targets.

- Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with enzymes and receptors.

The precise mechanism of action for 1-(thian-4-yl)piperidine-4-carboxylic acid is not fully elucidated. However, similar piperidine derivatives have shown various modes of action, including:

- Enzyme Inhibition : Compounds in this class often interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that 1-(thian-4-yl)piperidine-4-carboxylic acid exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that piperidine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.

Anticancer Properties

Piperidine derivatives are being explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Neuroprotective Effects

There is emerging evidence that piperidine derivatives may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Abdelshaheed et al., 2021 | Identified piperidine derivatives with antiviral activity against cytomegalovirus. |

| Cheng et al., 2011 | Demonstrated selective inhibition of coactivator-associated arginine methyltransferase 1 by piperidine analogs, highlighting their potential in cancer therapy. |

| Ma and Tang, 2014 | Discussed the development of piperidine-based compounds with antioxidant properties, suggesting applications in neuroprotection. |

Pharmacokinetics

Understanding the pharmacokinetic profile of 1-(thian-4-yl)piperidine-4-carboxylic acid is essential for its therapeutic application:

- Absorption : The compound's solubility and permeability will influence its bioavailability.

- Distribution : The presence of a thian ring may affect how the compound distributes within biological systems.

- Metabolism : Investigating metabolic pathways is crucial to predict the compound's stability and efficacy.

- Excretion : Understanding how the compound is eliminated from the body will inform dosing regimens.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(thian-4-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Use multi-step organic synthesis involving nucleophilic substitution or coupling reactions. For example:

Piperidine ring functionalization : Introduce the thian-4-yl group via SN2 displacement using a thiane derivative (e.g., thiane-4-thiol) and a halogenated piperidine precursor (e.g., 4-chloropiperidine). Catalytic bases like K₂CO₃ or DIPEA in DMF at 80–100°C may enhance reactivity .

Carboxylic acid protection : Protect the piperidine-4-carboxylic acid moiety with tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation or alkylation steps. Deprotection with TFA/CH₂Cl₂ (1:1) yields the free acid .

- Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of thiane reagent) and solvent polarity (e.g., DMF vs. THF) to minimize byproducts .

Q. How should researchers handle and store 1-(thian-4-yl)piperidine-4-carboxylic acid to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (similar to sulfonylated piperidines in ).

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation. For short-term use, keep under inert gas (N₂/Ar) at 4°C .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thian-4-yl integration at δ 2.8–3.5 ppm for piperidine protons ).

- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₁₁H₁₅NO₂S: 250.0874) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Approach :

Solvent effects : Compare experimental NMR in DMSO-d₆ vs. CDCl₃; sulfonamide protons may exhibit variable shifts due to hydrogen bonding .

DFT calculations : Use Gaussian or ORCA to simulate NMR chemical shifts. Discrepancies >0.3 ppm may indicate conformational flexibility (e.g., chair-to-boat transitions in piperidine) .

X-ray crystallography : Resolve ambiguities by determining the crystal structure (if crystalline). Compare bond lengths/angles with similar sulfonamides .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Solubility enhancement :

- pH adjustment : Use buffered solutions (pH 7.4 PBS) or co-solvents (10% DMSO in PBS) .

- Derivatization : Convert the carboxylic acid to a sodium salt via treatment with NaHCO₃, improving aqueous solubility (logP reduction from ~1.2 to –0.5) .

Q. How does the thian-4-yl substituent influence the compound’s pharmacokinetic properties?

- Metabolic stability :

- In vitro assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Thiane rings may slow metabolism compared to oxazole or pyrimidine substituents .

- Membrane permeability :

- PAMPA assay : Compare permeability (Pe) with unsubstituted piperidine-4-carboxylic acid. Sulfur-containing groups may enhance lipophilicity but reduce passive diffusion .

Q. What mechanistic insights explain contradictory biological activity data across cell lines?

- Hypothesis testing :

Target engagement : Use thermal shift assays (CETSA) to confirm binding to purported targets (e.g., enzymes/receptors).

Off-target effects : Screen against kinase panels or GPCR libraries to identify unintended interactions .

Cell line variability : Compare expression levels of transporters (e.g., SLC/OATP) using qPCR. Thian-4-yl derivatives may rely on active uptake mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。